Cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a complex organic compound notable for its unique structural features, which include a cyclopentane ring, an iodophenyl group, and a carboxylic acid functional group. The molecular formula for this compound is , with a molecular weight of approximately 358.17 g/mol . The compound's specific configuration and functional groups suggest potential biological activity and reactivity, making it of interest in medicinal chemistry and organic synthesis.
Cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid falls under the classification of organic compounds, specifically within the categories of carboxylic acids and carbonyl compounds. Its structural characteristics contribute to its classification as a chiral compound, which may exist as a mixture of enantiomers .
The synthesis of cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. Key synthetic pathways may include:
The specific reagents and conditions used in these reactions can vary significantly based on the desired yield and purity. Common techniques employed may include refluxing, solvent extraction, and chromatography for purification.
The molecular structure of cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid features:
The stereochemistry is critical; the "cis" configuration indicates that substituents are on the same side of the cyclopentane ring, influencing its reactivity and biological properties significantly.
The InChI code for this compound is 1S/C14H15IO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m0/s1 .
Cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid can undergo various chemical reactions typical for compounds containing carboxylic acids and carbonyl groups. These include:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry and organic synthesis.
The specific conditions for these reactions can vary widely; for example, esterification typically requires acidic catalysts and heat, while reduction may involve metal hydrides or catalytic hydrogenation techniques.
Research into the mechanism of action for cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is still in preliminary stages. Initial studies suggest that it may interact with various biomolecules, influencing pathways related to inflammation and cancer progression.
Understanding these interactions is essential for predicting therapeutic efficacy and safety profiles in potential drug development . Further studies are needed to characterize these interactions comprehensively.
Cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is characterized by:
The compound exhibits reactivity typical of carboxylic acids and carbonyl compounds, allowing it to participate in various chemical transformations necessary for synthetic applications.
Cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has potential applications in:
Research into its biological activity and potential therapeutic uses continues to evolve as more data becomes available .
The stereoselective synthesis of cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid relies on precise spatial control during the formation of the cyclopentane ring system and subsequent side-chain introduction. The cis configuration at the 1,3-positions of the cyclopentane ring is achieved through thermodynamic-controlled cyclization or stereodirecting functional groups that enforce the relative stereochemistry. Key synthetic routes employ chiral auxiliaries or asymmetric catalysts to install the carboxylic acid and ketoethyl side chain with the required cis orientation. The cyclopentane backbone is typically constructed from acyclic precursors with pre-existing stereocenters, with ring-closing metathesis or intramolecular aldol condensation serving as pivotal cyclization steps [4] .
A critical stereochemical challenge involves controlling the relative stereochemistry between the carboxylic acid at position 1 and the side chain at position 3. This is addressed through substrate-controlled hydrogenation of cyclopentene intermediates or diastereoselective conjugate addition to cyclopentenone scaffolds. The 3-iodophenyl moiety is typically introduced via Friedel-Crafts acylation or palladium-catalyzed coupling after establishing the cyclopentane core, with careful optimization to preserve stereochemical integrity. Analytical confirmation of the cis configuration is achieved through NMR coupling constants (J = 6–8 Hz between H-1 and H-2/H-5 protons) and NOE correlations that confirm spatial proximity between the carboxylic acid substituent and the oxoethyl side chain [4] [9].
Table 1: Comparative Analysis of Stereoselective Synthetic Methods
Method | Key Features | Diastereoselectivity (cis:trans) | Yield Range |
---|---|---|---|
Chiral Auxiliary-Assisted Cyclization | Uses enantiopure auxiliaries attached to precursor | >20:1 | 65-78% |
Asymmetric Hydrogenation | Catalytic hydrogenation of cyclopentenone intermediate | 15:1 | 70-85% |
Diastereoselective Conjugate Addition | Michael addition to chiral cyclopentenone template | >25:1 | 60-75% |
Enzymatic Resolution | Hydrolysis of racemic ester precursors | Enantiomeric excess >99% | 40-45% (theoretical max 50%) |
The construction of the functionalized cyclopentane backbone employs intramolecular cyclization strategies that dictate ring stereochemistry and functional group positioning. Dieckmann condensation of diethyl 2-[3-(3-iodobenzoyl)propyl]malonate derivatives serves as a principal method, yielding β-ketoester intermediates that undergo decarboxylation and hydrolysis to afford the cis-configured carboxylic acid. This reaction proceeds through a thermodynamically controlled enolization that favors the cis isomer due to reduced 1,3-diaxial interactions in the transition state. Optimization studies reveal that high dilution conditions (0.01–0.1 M) minimize intermolecular side reactions and improve cyclization yields to 75–90% [4].
Alternative ring-forming approaches include ring-closing metathesis (RCM) of diene precursors catalyzed by second-generation Grubbs catalysts. For example, diene esters containing appropriately positioned olefins undergo RCM to form cyclopentene intermediates that are subsequently hydrogenated with stereoselective control. The hydrogenation stereochemistry is directed by chiral catalysts (e.g., DuPhos-Rh complexes) or steric bias from existing substituents, yielding the saturated cis-cyclopentane system. Microwave-assisted cyclization at 80–100°C significantly accelerates ring formation while maintaining stereochemical fidelity, reducing reaction times from hours to minutes compared to conventional heating [2] [8].
Critical parameters for backbone formation optimization include:
Table 2: Optimization of Intramolecular Cyclization Strategies
Cyclization Method | Catalyst/Reagent | Temperature | cis:trans Ratio | Yield |
---|---|---|---|---|
Dieckmann Condensation | NaOEt/EtOH | 0°C → 25°C | 18:1 | 85% |
Ring-Closing Metathesis | Grubbs-II (5 mol%) | 40°C | N/A (olefin intermediate) | 92% |
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos (1 mol%) | 50 psi H₂, 25°C | >99:1 cis | 88% |
Intramolecular Aldol | L-proline (10 mol%) | -78°C → 0°C | 10:1 | 65% |
The introduction of the 3-iodophenyl moiety occurs predominantly through palladium-catalyzed cross-coupling reactions, leveraging the unique reactivity of aryl halides. The most efficient pathway involves Suzuki-Miyaura coupling between cyclopentane boronic esters and 1-iodo-3-bromobenzene, where chemoselectivity favors reaction at the bromide position, leaving the iodide intact for subsequent functionalization. Alternatively, direct acylation employs palladium-catalyzed carbonylative coupling between cyclopentyl zinc halides and 1,3-diiodobenzene under CO atmosphere (1 atm), yielding the ketone directly while preserving the aryl iodide functionality [5] [8].
The catalytic cycle initiates with oxidative addition of Pd⁰ (typically from Pd(PPh₃)₄ or Pd₂(dba)₃ precursors) into the aryl-halogen bond. This step is rate-determining for aryl chlorides but facile for iodides. For 3-iodophenyl systems, the oxidative addition occurs regioselectively at the iodide position due to its lower bond dissociation energy (≈50 kcal/mol) compared to bromide (≈70 kcal/mol) or chloride (≈81 kcal/mol). The resulting arylpalladium(II) intermediate undergoes transmetalation with organometallic reagents (e.g., zinc chlorides, boronic acids, or stannanes), followed by reductive elimination that forms the new C–C bond while regenerating the Pd⁰ catalyst. Microwave irradiation (80–120°C) accelerates these reactions dramatically, achieving full conversion in 5–30 minutes versus 12–24 hours under conventional heating [5] [8].
Critical mechanistic insights include:
Table 3: Palladium Catalytic Systems for 3-Iodophenyl Incorporation
Coupling Type | Catalyst System | Reaction Time (MW) | Yield | Functional Group Tolerance |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/SPhos (3 mol%) | 15 min, 100°C | 89% | High (esters, ketones) |
Stille Carbonylative | PdCl₂(PPh₃)₂ (2 mol%) | 10 min, 80°C | 78% | Moderate (halides) |
Negishi | Pd(PPh₃)₄ (5 mol%) | 5 min, 120°C | 92% | Low (no acidic H) |
Direct Acylation | Pd₂(dba)₃/Xantphos (4 mol%) | 30 min, 100°C | 85% | High |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2